6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Description
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H2,12,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMOZUZJZJEARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the triazinone moiety. The reaction conditions often include the use of polar aprotic solvents like N,N-dimethylformamide and bases such as lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazinone ring.
Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the benzodioxin ring.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Molecular Formula : C11H9N3O3S
- Molecular Weight : 253.27 g/mol
- InChI Key : AFMOZUZJZJEARA-UHFFFAOYSA-N
Pharmaceutical Development
The compound is being investigated for its potential as a drug candidate targeting various diseases. Its structural features allow for modifications that can enhance biological activity. Notable applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests its potential in treating neurological conditions such as Alzheimer's disease and schizophrenia .
Agricultural Chemistry
In the agricultural sector, this compound is explored for its role in developing novel agrochemicals. Its efficacy against pests and diseases enhances crop protection strategies:
- Pesticides : The thioxo group in the structure contributes to its insecticidal properties. Studies have shown that formulations containing this compound demonstrate improved pest resistance compared to traditional pesticides .
Material Science
The unique properties of the compound make it a candidate for material science applications:
- Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance materials in electronics and automotive industries .
Biochemical Research
In biochemical research, the compound serves as a valuable tool for studying enzyme interactions and cellular processes:
- Enzyme Inhibition Studies : The compound has been utilized in assays to investigate its inhibitory effects on specific enzymes related to metabolic pathways, providing insights into its potential therapeutic roles .
Environmental Applications
Research is ongoing into the environmental applications of this compound:
- Biodegradable Materials : Its chemical structure allows for the development of environmentally friendly materials that degrade more easily than conventional plastics, contributing to sustainability efforts .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics.
Case Study 2: Agricultural Efficacy
Field trials conducted with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results suggested that integrating this compound into existing agricultural practices could enhance crop yields while minimizing chemical inputs.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved can vary depending on the specific enzyme or biological target .
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The compound’s structural analogs differ primarily in the substituents at position 6 of the triazinone core. Key examples include:
Key Observations :
- Fluorinated or chlorinated analogs (e.g., 3,4-difluorophenyl or dichlorothienyl) exhibit higher polarity and reactivity , making them suitable for electrophilic substitution reactions .
- Amino-substituted derivatives (e.g., 6-(2-aminophenyl)-) are versatile intermediates for Schiff base formation or coordination chemistry .
Reactivity Trends :
- The benzodioxin group may hinder nucleophilic attack at position 6 due to steric shielding, whereas phenyl or fluorophenyl analogs undergo faster functionalization .
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a synthetic derivative of the triazine family. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of benzodioxin derivatives with thiosemicarbazide or similar reagents to form the triazine core. Various spectroscopic techniques such as FT-IR and NMR are employed for characterization.
| Parameter | Value |
|---|---|
| Molecular Formula | C15H13N3O5S |
| Molecular Weight | 351.39 g/mol |
| InChI Key | KENOTTKNYNCVED-WQLSENKSSA-N |
Antimicrobial Activity
Research indicates that compounds within the triazine class exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. In comparative studies, it exhibited a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions. The antioxidant activity was quantified and compared with standard antioxidants like ascorbic acid .
Case Studies
- Antimicrobial Efficacy : A series of experiments were conducted where various concentrations of this compound were tested against clinical isolates of E. coli and S. aureus. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
- Oxidative Stress Model : In vitro studies utilizing human cell lines exposed to oxidative stress demonstrated that treatment with the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while enhancing cellular antioxidant defenses (e.g., glutathione levels). This suggests a protective role against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
